![molecular formula C18H11ClF3NO3 B3741465 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide
Overview
Description
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide, also known as TAK-915, is a novel small-molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in cognitive function and is thought to play a role in the pathology of cognitive disorders. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide binds to the alpha7 nAChR and blocks its activity, which leads to improved cognitive function.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been shown to improve cognitive function in preclinical models of cognitive impairment. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has also been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. In addition, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been shown to reduce dopamine levels in the brain, which is thought to contribute to the therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in schizophrenia.
Advantages and Limitations for Lab Experiments
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cognitive impairment. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide also has good pharmacokinetic properties and is well-tolerated in animal models. However, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has some limitations for lab experiments. It is a relatively new drug candidate and its safety and efficacy in humans have not been fully established. In addition, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has a complex synthesis method, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the study of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide. One direction is to further investigate the safety and efficacy of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in patients with cognitive disorders. Another direction is to investigate the potential therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide.
Scientific Research Applications
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of cognitive impairment. In a rat model of Alzheimer's disease, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide improved cognitive function and reduced amyloid beta levels in the brain. In a mouse model of schizophrenia, 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide improved cognitive function and reduced dopamine levels in the brain. 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide has also been shown to have potential therapeutic effects in other neurological disorders such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3NO3/c19-12-3-1-2-11(10-12)15-8-9-16(25-15)17(24)23-13-4-6-14(7-5-13)26-18(20,21)22/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAWGKWTAJDZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



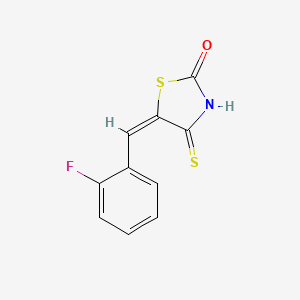
![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)
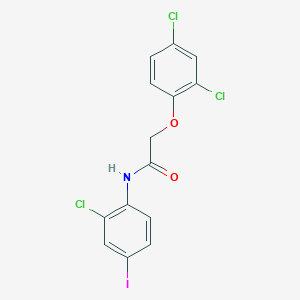
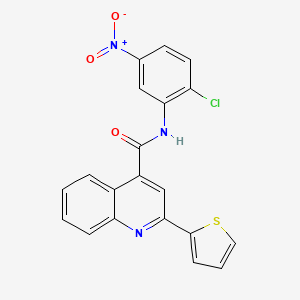
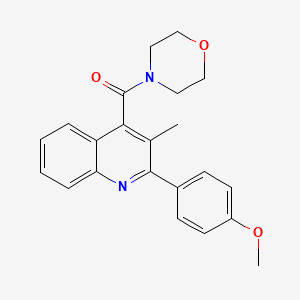

![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)
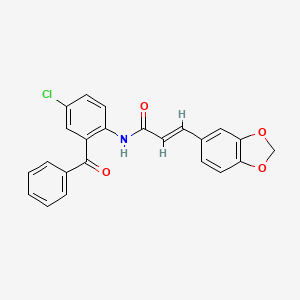
![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)

![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)
